molecular formula C24H21F4N3O6 B10861774 7-Aminomethyl-10-methyl-11-fluoro camptothecin (TFA)

7-Aminomethyl-10-methyl-11-fluoro camptothecin (TFA)

Cat. No.: B10861774
M. Wt: 523.4 g/mol
InChI Key: OWUWBPSWDMGYAL-FTBISJDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves several steps, starting from camptothecin. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 11th position.

    Aminomethylation: Introduction of the aminomethyl group at the 7th position.

    Methylation: Methylation at the 10th position.

These reactions typically require specific reagents and conditions, such as fluorinating agents, aminomethylating agents, and methylating agents, under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-Aminomethyl-10-methyl-11-fluoro camptothecin undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Substitution reactions at the aminomethyl or fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Aminomethyl-10-methyl-11-fluoro camptothecin, each with unique biological activities .

Scientific Research Applications

7-Aminomethyl-10-methyl-11-fluoro camptothecin has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: The parent compound, known for its potent cytotoxicity.

    Irinotecan: A derivative used in cancer therapy.

    Topotecan: Another derivative with clinical applications.

Uniqueness

7-Aminomethyl-10-methyl-11-fluoro camptothecin stands out due to its enhanced specificity and potency, attributed to the presence of the fluorine atom and the aminomethyl group. These modifications improve its pharmacokinetic properties and reduce off-target effects compared to other camptothecin derivatives .

Properties

Molecular Formula

C24H21F4N3O6

Molecular Weight

523.4 g/mol

IUPAC Name

(19S)-10-(aminomethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H20FN3O4.C2HF3O2/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-24)11-4-10(2)16(23)6-17(11)25-19;3-2(4,5)1(6)7/h4-6,29H,3,7-9,24H2,1-2H3;(H,6,7)/t22-;/m0./s1

InChI Key

OWUWBPSWDMGYAL-FTBISJDPSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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